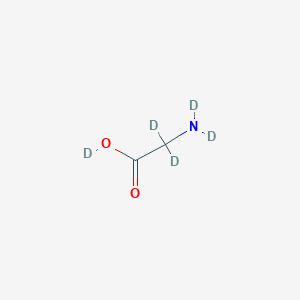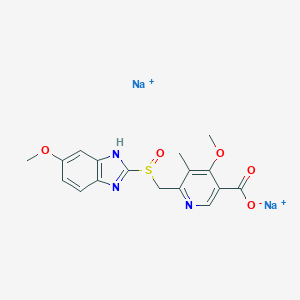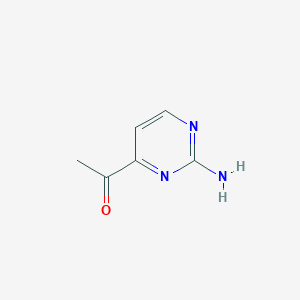
2-Chloro-4-(4-pyridinyl)thiazole
Overview
Description
2-Chloro-4-(4-pyridinyl)thiazole is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Antimicrobial and Antiviral Activities
Pyridine compounds, such as “2-Chloro-4-(pyridin-4-yl)thiazole”, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . These compounds have a certain geometry that determines an interaction with a specific protein, defining the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Activity
Pyridine compounds are also known for their antitumor properties . The presence of the pyridine nucleus in these compounds, along with one or more heterocycles, contributes to their antitumor activity .
Analgesic Properties
Another therapeutic property of pyridine compounds is their analgesic (pain-relieving) effect . This makes them potentially useful in the development of new pain medications .
Anticonvulsant Properties
Pyridine compounds have been noted for their anticonvulsant properties . This suggests potential applications in the treatment of conditions like epilepsy .
Anti-inflammatory Properties
The anti-inflammatory properties of pyridine compounds make them potentially useful in the treatment of inflammatory conditions .
Antioxidant Properties
Pyridine compounds have been found to exhibit antioxidant properties . This suggests potential applications in the prevention and treatment of diseases associated with oxidative stress .
Anti-Alzheimer’s Properties
Pyridine compounds have been noted for their anti-Alzheimer’s properties . This suggests potential applications in the treatment of Alzheimer’s disease .
Antidiabetic Properties
Finally, pyridine compounds have been found to exhibit antidiabetic properties . This suggests potential applications in the treatment of diabetes .
Safety and Hazards
Future Directions
The search results suggest that thiazole derivatives have shown promising biological activities and could be potential antimicrobial drugs . Therefore, the future directions could involve further exploration of the biological activities of 2-Chloro-4-(4-pyridinyl)thiazole and its derivatives, and their potential applications in drug development.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 2-chloro-4-(pyridin-4-yl)thiazole belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that the thiazole ring is highly reactive due to an acidic proton at c-2 . This reactivity allows the thiazole ring to be a significant synthon for the production of a wide range of new chemical compounds .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could potentially impact the bioavailability of 2-Chloro-4-(pyridin-4-yl)thiazole.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The action of 2-Chloro-4-(pyridin-4-yl)thiazole can be influenced by environmental factors. For instance, the compound is known to be susceptible to oxidation in humid environments and should avoid long-term exposure to air . Additionally, it may cause irritation to the skin, eyes, and respiratory tract, suggesting that personal protective measures should be taken when handling this compound .
properties
IUPAC Name |
2-chloro-4-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFKBIJNBKFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302336 | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-thiazolyl)Pyridine | |
CAS RN |
103317-31-3 | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

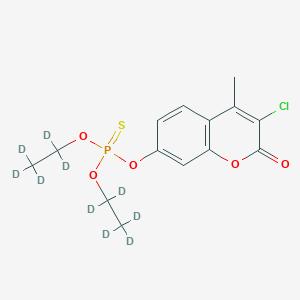

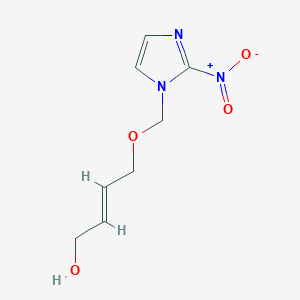
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)





